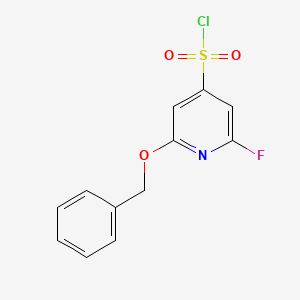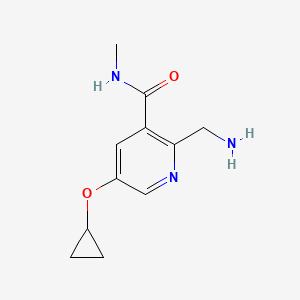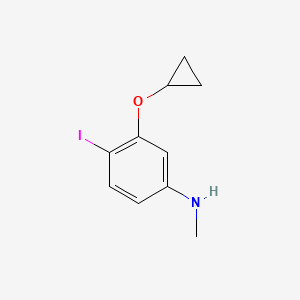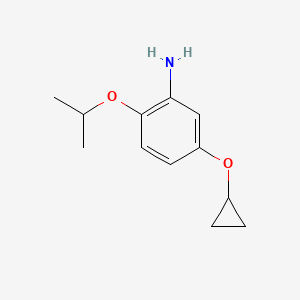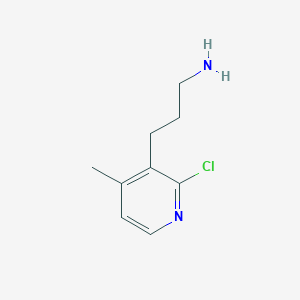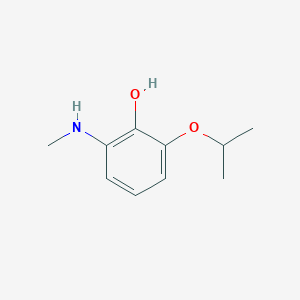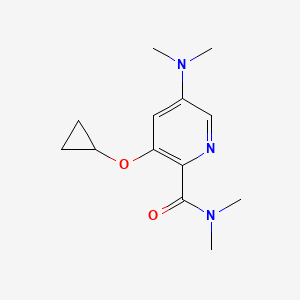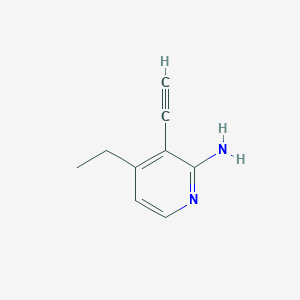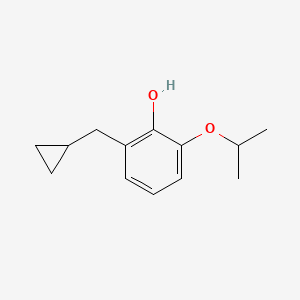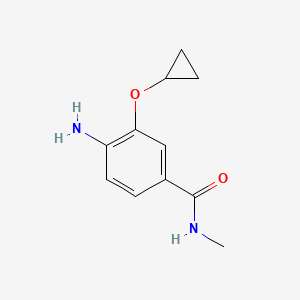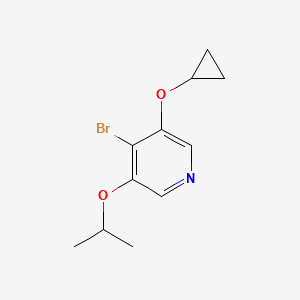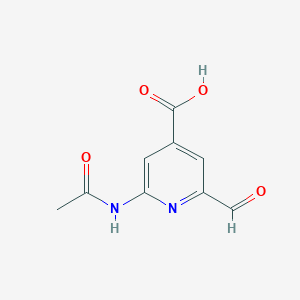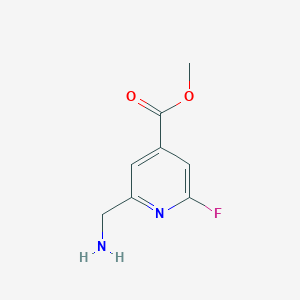
Methyl 2-(aminomethyl)-6-fluoroisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(aminomethyl)-6-fluoroisonicotinate is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of a methyl ester group, an aminomethyl group, and a fluorine atom attached to the isonicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-6-fluoroisonicotinate typically involves the esterification of 2-(aminomethyl)-6-fluoroisonicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The reaction can be represented as follows:
2-(aminomethyl)-6-fluoroisonicotinic acid+methanolacid catalystMethyl 2-(aminomethyl)-6-fluoroisonicotinate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(aminomethyl)-6-fluoroisonicotinate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 2-(aminomethyl)-6-fluoroisonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(aminomethyl)-6-fluoroisonicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(aminomethyl)-isonicotinate: Lacks the fluorine atom, which may result in different chemical and biological properties.
Methyl 2-(aminomethyl)-4-fluoroisonicotinate: The fluorine atom is positioned differently, potentially altering its reactivity and interactions.
Methyl 2-(aminomethyl)-6-chloroisonicotinate: The chlorine atom may impart different electronic and steric effects compared to fluorine.
Uniqueness
Methyl 2-(aminomethyl)-6-fluoroisonicotinate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.
Propriétés
Numéro CAS |
1393574-32-7 |
|---|---|
Formule moléculaire |
C8H9FN2O2 |
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
methyl 2-(aminomethyl)-6-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-2-6(4-10)11-7(9)3-5/h2-3H,4,10H2,1H3 |
Clé InChI |
HZEIXJGTPIKJHM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


